molecular formula C15H24O B139781 3-(2-Methyloctan-2-yl)phenol CAS No. 70120-12-6

3-(2-Methyloctan-2-yl)phenol

Cat. No. B139781
CAS RN: 70120-12-6
M. Wt: 220.35 g/mol
InChI Key: KAQDSPLBLFEXRU-UHFFFAOYSA-N
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Description

“3-(2-Methyloctan-2-yl)phenol” is a chemical compound . It is also known as CP 55,940 , a synthetic cannabinoid . It is structurally heterogeneous .

Scientific Research Applications

  • Environmental Science and Toxicology :

    • Estrogenic Activity: A study by Katase et al. (2008) investigated branched para-nonylphenols, including 3-(2-Methyloctan-2-yl)phenol, for their estrogenic activities using a yeast estrogen screen system. They found varying levels of estrogenic activity among different isomers, providing insights into the endocrine-disrupting potential of such compounds in environmental samples.
  • Catalysis and Chemical Synthesis :

    • Catalytic Methylation: In the field of catalysis, a study by Mathew et al. (2002) explored the catalytic methylation of phenol (a chemical reaction related to alkylphenols) with methanol using Cu-Co ferrospinel catalysts. This research can provide insights into the potential use of 3-(2-Methyloctan-2-yl)phenol in similar catalytic processes.
  • Theoretical Chemistry and Computational Studies :

    • Electronic and Structural Analysis: Ulaş (2020) conducted a theoretical study on an alkylaminophenol compound, providing insights into its electronic and structural properties, such as bond lengths, angles, and molecular orbital energies. This type of analysis, as seen in the study by Ulaş (2020), could be applicable to understanding the properties of 3-(2-Methyloctan-2-yl)phenol.
  • Pharmacology and Drug Development :

    • Antifungal Activity: Zhang et al. (2016) investigated the synthesis and antifungal properties of pyrazolo[1,5-a]pyrimidines derivatives, including phenol derivatives. This indicates the potential of phenol derivatives like 3-(2-Methyloctan-2-yl)phenol in developing new antifungal agents. The study can be found at Zhang et al. (2016).
  • Material Science :

    • Synthesis of Novel Bisphenols: Schutyser et al. (2014) explored the synthesis of renewable bisphenols from bio-based chemicals, which suggests the potential of using 3-(2-Methyloctan-2-yl)phenol in the development of new materials. More details can be found in their paper Schutyser et al. (2014).

properties

IUPAC Name

3-(2-methyloctan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-4-5-6-7-11-15(2,3)13-9-8-10-14(16)12-13/h8-10,12,16H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQDSPLBLFEXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509872
Record name 3-(2-Methyloctan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyloctan-2-yl)phenol

CAS RN

70120-12-6
Record name 3-(2-Methyloctan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In like manner, 2-(3-hydroxyphenyl)-2-methylnonane is prepared in 82% (7.8 g.) yield from 13.0 g. (0.0406 mol.) of 1-benzyloxy-3-(1,1-dimethyl-oct-2-enyl)benzene. It is obtained as an oil having the characteristics:
Name
2-(3-hydroxyphenyl)-2-methylnonane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyloxy-3-(1,1-dimethyl-oct-2-enyl)benzene
Quantity
0.0406 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the like manner, 3-(1,1-dimethyloctyl)phenol was prepared in 82% (7.8 g.) yield from 13.0 g. (0.0406 mol.) of 1-benzyloxy-3-(1,1-dimethyl-oct-2-enyl)benzene. It was obtained as an oil having the characteristics:
Name
3-(1,1-dimethyloctyl)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyloxy-3-(1,1-dimethyl-oct-2-enyl)benzene
Quantity
0.0406 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bourne, S Roy, JL Wiley, BR Martin… - Bioorganic & medicinal …, 2007 - Elsevier
The structure–activity relationship (SAR) of the end pentyl chain in anandamide (AEA) has been established to be very similar to that of Δ 9 -tetrahydrocannabinol (Δ 9 -THC). In order to …
Number of citations: 27 www.sciencedirect.com

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